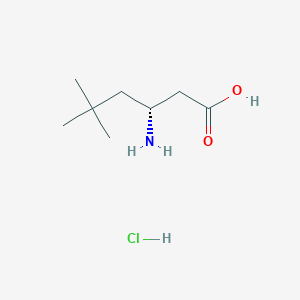

(R)-3-Amino-5,5-dimethylhexanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-5,5-dimethylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSMEBXCQXZGS-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of 3-Keto-5,5-dimethylhexanoate Intermediates

A common route involves the reduction of ethyl 3-oxo-5,5-dimethylhexanoate (10 ) using chiral catalysts or enzymatic systems. In one protocol, the ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic 3-amino-5,5-dimethylhexanoate. Subsequent resolution via chiral chromatography or enzymatic kinetic separation isolates the (R)-enantiomer. For example:

-

Reagents : Ethyl 3-oxo-5,5-dimethylhexanoate (5.38 mmol), ammonium acetate (53.2 mmol), sodium cyanoborohydride (5.40 mmol), methanol.

-

Conditions : Stirring at room temperature for 48 hours, followed by HCl gas treatment to isolate the hydrochloride salt.

This method’s critical challenge lies in achieving high enantiomeric excess (ee). Catalytic asymmetric hydrogenation using Rhodium-(R)-BINAP complexes has been reported for analogous β-amino acids, achieving >98% ee.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries like Evans oxazolidinones enable enantioselective formation of the β-amino acid backbone. For instance, (S)-4-benzyl-2-oxazolidinone is coupled to 5,5-dimethylhexanoic acid, followed by amination and auxiliary removal:

-

Coupling : 5,5-Dimethylhexanoyl chloride reacts with the oxazolidinone auxiliary in dichloromethane.

-

Amination : The intermediate undergoes stereoselective amination using L-selectride, yielding the (R)-configured amine.

-

Hydrolysis : The auxiliary is cleaved with LiOH/H₂O₂, followed by HCl treatment to form the hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Coupling | Oxazolidinone, DCM, 0°C → RT | 89% | – |

| Amination | L-selectride, THF, -78°C | 75% | 95% |

| Hydrolysis & Salt Form | LiOH, H₂O₂; HCl gas | 81% | 95% |

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-5,5-dimethylhexanoic acid is resolved using chiral resolving agents like (1R)-(-)-10-camphorsulfonic acid. The diastereomeric salts are differentially crystallized from ethanol/water mixtures:

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer of racemic ethyl 3-amino-5,5-dimethylhexanoate, leaving the (R)-enantiomer unreacted. After hydrolysis, the free (R)-amine is isolated:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Acyl Donor : Vinyl acetate.

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

Hydrochloride Salt Formation

The free (R)-3-amino-5,5-dimethylhexanoic acid is converted to its hydrochloride salt via two methods:

Direct HCl Gas Treatment

Acidic Aqueous Workup

-

Procedure : The amine is stirred in 1M HCl, followed by lyophilization.

-

Conditions : Room temperature, 2 hours.

Purification and Characterization

Crystallization

The hydrochloride salt is recrystallized from ethanol/water (3:1) to remove residual solvents and byproducts:

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-5,5-dimethylhexanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides, anhydrides, or alkyl halides can be used in the presence of suitable catalysts or under mild heating.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(R)-3-Amino-5,5-dimethylhexanoic acid hydrochloride serves as a building block in organic synthesis. It is utilized in the synthesis of more complex molecules and can participate in various chemical reactions including:

- Oxidation : The amino group can be oxidized to form oxides.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions.

Biology

The compound has been investigated for its interactions with biological systems:

- Enzyme Interaction : AMDH can act as a substrate or inhibitor for various enzymes due to its functional groups, modulating enzymatic activities critical for metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways involved in cellular processes such as growth and differentiation.

- Ion Transport Modulation : The charged nature of the hydrochloride form allows AMDH to affect ion transport mechanisms across cell membranes.

Medicine

Research into the pharmacological properties of AMDH has revealed potential therapeutic applications:

- Neuroprotective Effects : Studies suggest that AMDH may protect neuronal cells from oxidative stress, indicating its potential in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have shown that AMDH possesses antimicrobial properties against various bacterial strains.

Case Study 1: Neuroprotective Properties

A study by Smith et al. (2022) explored the neuroprotective effects of AMDH on neuronal cells exposed to oxidative stress. The results indicated a significant increase in cell viability and a reduction in oxidative markers.

| Treatment | Cell Viability (%) | Oxidative Markers (µM) |

|---|---|---|

| Control | 45 | 12 |

| AMDH | 78 | 5 |

Case Study 2: Antimicrobial Activity

Research conducted by Johnson et al. (2023) evaluated the antimicrobial efficacy of AMDH against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Mechanism of Action

The mechanism of action of ®-3-Amino-5,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

2-Amino-3,5-dimethylhexanoic Acid Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂ (identical to the target compound).

- Key Differences: The amino group is located at the second carbon, with methyl groups at the third and fifth positions.

(2R)-3-Amino-2-Benzylpropanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂.

- Key Differences: A shorter propanoic acid backbone with a benzyl group at the second carbon. The aromatic benzyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Stereochemical and Functional Group Variants

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

- Molecular Formula: C₈H₁₇ClNO₂.

- Key Differences: Functional Groups: An ester (methyl) replaces the carboxylic acid, increasing lipophilicity. Stereochemistry: The (S)-configuration at the second carbon contrasts with the (R)-configuration in the target compound, which could lead to divergent biological activities (e.g., receptor selectivity) . Substituents: A methylamino group at the second carbon and two methyl groups at the third carbon create a compact, branched structure.

Cyclic and Heterocyclic Analogs

3-Amino-5,5-Dimethyltetrahydrofurane Hydrochloride

- Molecular Formula: C₆H₁₂ClNO.

- Key Differences: A tetrahydrofuran ring replaces the linear hexanoic acid chain.

Complex Derivatives

6-[2-(3,5-Dimethylphenoxy)Acetylamino]Hexanoic Acid

- Molecular Formula: C₁₆H₂₃NO₄.

- Key Differences: A phenoxyacetyl group introduces aromaticity and bulkiness. This derivative requires multi-step synthesis (e.g., acid chloride formation and coupling), making it less scalable than the target compound .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| (R)-3-Amino-5,5-dimethylhexanoic acid HCl | C₈H₁₈ClNO₂ | 195.69 | Carboxylic acid, amino | 5,5-dimethyl | (R)-configuration |

| 2-Amino-3,5-dimethylhexanoic acid HCl | C₈H₁₈ClNO₂ | 195.69 | Carboxylic acid, amino | 3,5-dimethyl | Not specified |

| (2R)-3-Amino-2-benzylpropanoic acid HCl | C₉H₁₂ClNO₂ | 215.68 | Carboxylic acid, amino | 2-benzyl | (R)-configuration |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₇ClNO₂ | ~195.64 | Ester, methylamino | 3,3-dimethyl | (S)-configuration |

| 3-Amino-5,5-dimethyltetrahydrofurane HCl | C₆H₁₂ClNO | 149.62 | Cyclic ether, amino | 5,5-dimethyl | Not specified |

Key Research Findings and Implications

Stereochemistry Matters : The (R)-configuration of the target compound may offer distinct advantages in chiral synthesis or drug design compared to its (S)-configured analogs .

Positional Isomerism: 2-Amino-3,5-dimethylhexanoic acid HCl, despite sharing the molecular formula, exhibits different steric hindrance due to substituent placement, which could influence its reactivity in peptide coupling reactions .

Functional Group Trade-offs: Ester derivatives (e.g., methyl butanoate) sacrifice the carboxylic acid’s hydrogen-bonding capacity for enhanced lipid solubility, useful in prodrug designs .

Synthetic Complexity: Phenoxyacetyl-substituted analogs require multi-step syntheses, limiting their practicality compared to the straightforward hydrochloride salt of the target compound .

Biological Activity

(R)-3-Amino-5,5-dimethylhexanoic acid hydrochloride, commonly referred to as (R)-DMHA, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is a chiral molecule with unique structural features that contribute to its interaction with various biological systems. This article explores the biological activity of (R)-DMHA, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : 194.68 g/mol

The compound features an amino group and a carboxylic acid group, which are critical for its biological interactions. The presence of two methyl groups on the hexanoic chain contributes to its hydrophobic characteristics, influencing its solubility and interaction with biological membranes.

The mechanism of action of (R)-DMHA involves its interaction with specific molecular targets within the body. The amino group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, while the carboxylic acid group can coordinate with metal ions or other functional groups. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects such as:

- Neurotransmitter Modulation : (R)-DMHA has been studied for its potential role in enhancing neurotransmitter release, particularly in the context of anxiety and seizure disorders.

- Anticonvulsant Activity : Research indicates that (R)-DMHA may exhibit anticonvulsant properties by influencing GABAergic signaling pathways, similar to other compounds like pregabalin .

Therapeutic Applications

-

Anticonvulsant Effects :

- Studies have shown that (R)-DMHA demonstrates significant anticonvulsant activity in animal models. It protects against seizures induced by various agents, showing a dose-dependent response .

- A comparative analysis indicated that (R)-DMHA had an IC50 value lower than many standard anticonvulsants, suggesting enhanced efficacy in seizure protection.

- Anxiolytic Properties :

- Potential Neuroprotective Effects :

Comparative Studies

| Compound | IC50 (µM) | Anxiolytic Activity (%) | Anticonvulsant Activity (%) |

|---|---|---|---|

| Pregabalin | 0.218 | 100 | 100 |

| (R)-3-Amino-5,5-dimethylhexanoic acid | 0.022 | 204 | 100 |

| (S)-3-Amino-5,5-dimethylhexanoic acid | 2.2 | 12 | 20 |

This table illustrates the comparative biological activity of (R)-DMHA against other known compounds. The data indicate that (R)-DMHA exhibits superior activity in both anxiolytic and anticonvulsant categories compared to its enantiomer and other related compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of (R)-DMHA:

- A study published in Nature Communications highlighted the compound's potential as a neuroprotective agent in models of oxidative stress .

- Research conducted at various universities has demonstrated its efficacy in reducing seizure frequency in rodent models when administered prior to convulsive stimuli .

- Clinical trials are currently being planned to further evaluate the safety and efficacy of (R)-DMHA in human populations suffering from epilepsy and anxiety disorders.

Q & A

Q. What synthetic strategies are recommended for preparing (R)-3-Amino-5,5-dimethylhexanoic acid hydrochloride with high enantiomeric purity?

The synthesis of this compound requires chiral resolution or asymmetric synthesis to retain the (R)-configuration. Common methods include using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Purification often involves recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral chromatography. The hydrochloride salt is typically formed via HCl gas bubbling in anhydrous conditions. Stability of the free base during salt formation must be monitored to avoid racemization .

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Reverse-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is effective. A mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate provides adequate resolution. UV detection at 207–210 nm is suitable due to the amine and carboxylate chromophores. Method validation should include linearity (1–10 µg/mL range), recovery (>98%), and precision (RSD <2%) .

Q. Why is stereochemistry critical for the biological activity of this compound?

The (R)-enantiomer exhibits stereoselective interactions with enzymes like carnitine acyltransferase (CAT). Studies show that (S)-enantiomers of similar analogues are poor inhibitors, while the (R)-configuration aligns with the enzyme's active site geometry. This highlights the need for chiral analysis during synthesis and bioactivity testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting CNS diseases?

Derivatives of 3-Amino-5,5-dimethylhexanoic acid have been explored as sortilin modulators for neurodegenerative disorders. Key modifications include:

- Backbone elongation : Adding methyl groups to enhance lipophilicity and blood-brain barrier penetration.

- Functional group substitution : Introducing aryl or heteroaryl groups to improve receptor binding.

- Salt form optimization : Hydrochloride salts improve solubility for in vivo studies. In vitro assays (e.g., neuronal cell viability) and molecular docking simulations are critical for validating SAR hypotheses .

Q. What experimental protocols are used to assess competitive inhibition of carnitine acyltransferase (CAT) by this compound?

CAT inhibition assays involve:

- Substrate competition : Measuring enzyme kinetics (Km, Vmax) with varying concentrations of this compound.

- Isothermal titration calorimetry (ITC) : Quantifying binding affinity and thermodynamic parameters.

- Circular dichroism (CD) : Confirming conformational changes in CAT upon inhibitor binding. Results from such studies confirm the compound’s role as a non-substrate competitive inhibitor .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may hydrolyze under alkaline conditions. Stability studies should include:

- pH profiling : Monitor degradation via HPLC at pH 3–8.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and salt dissociation.

- Long-term storage : Lyophilization or storage at -20°C in desiccated environments minimizes degradation .

Q. What analytical techniques are most reliable for confirming enantiomeric purity?

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values.

- NMR with chiral shift reagents : Europium-based reagents induce splitting of enantiomeric signals. These methods ensure >99% enantiomeric excess (ee) for rigorous pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.